molecular formula C9H17NS B1528391 1-Thia-4-azaspiro[5.5]undecane CAS No. 4083-56-1

1-Thia-4-azaspiro[5.5]undecane

Cat. No.: B1528391
CAS No.: 4083-56-1
M. Wt: 171.31 g/mol
InChI Key: UXMJMQZMIIBTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thia-4-azaspiro[5.5]undecane is a chemical compound with the molecular formula C9H17NS and a molecular weight of 171.31 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NS/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2 . This indicates that the molecule consists of a nine-membered carbon ring with one sulfur and one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 281.9±15.0 °C at 760 mmHg . It is a liquid at room temperature and has a flash point of 124.3±20.4 °C .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-Thia-4-azaspiro[5.5]undecane is a core structure in various natural and synthetic products exhibiting significant biological activities. Its complex structure makes it a challenging yet intriguing target for chemical synthesis. Researchers have developed various strategies for synthesizing spiroaminals, a category to which this compound belongs, focusing on the novelty of their skeletons and potential applications (Sinibaldi & Canet, 2008). Furthermore, the synthesis of 1-Thia-5-azaspiro[5.5]undec-2-ene and its recyclization into other derivatives demonstrates the chemical versatility and reactivity of such compounds (Shaker et al., 2011).

Antiviral and Anticancer Properties

Recent studies have found that derivatives of 1-Thia-4-azaspiro[4.5]decan-3-one exhibit significant anti-coronavirus activity, pointing to their potential in antiviral drug development. This includes inhibition of human coronavirus replication, highlighting their relevance in the context of global health challenges like COVID-19 (Apaydın et al., 2019). Additionally, certain 1-thia-azaspiro[4.5]decane derivatives and their thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have shown moderate to high inhibition activities against various cancer cell lines, underscoring their potential as anticancer agents (Flefel et al., 2017).

Drug Development and Biological Activity

The structural diversity of this compound derivatives makes them valuable in drug discovery. They serve as novel, multifunctional, and diverse modules for drug development, with potential applications across various therapeutic areas (Li et al., 2013). For example, 1,9-diazaspiro[5.5]undecanes have been studied for their biological activity and potential use in treating obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

Safety and Hazards

The safety information for 1-Thia-4-azaspiro[5.5]undecane indicates that it is a hazardous substance. It has been assigned the signal word “Danger” and is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Properties

IUPAC Name

1-thia-4-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-2-4-9(5-3-1)8-10-6-7-11-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMJMQZMIIBTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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